(S)-7,8-Difluorochroman-4-amine hydrochloride
Beschreibung
(S)-7,8-Difluorochroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone (a benzopyran derivative) substituted with fluorine atoms at positions 7 and 8, and an amine group at position 4.
Eigenschaften
Molekularformel |
C9H10ClF2NO |
|---|---|
Molekulargewicht |
221.63 g/mol |
IUPAC-Name |
(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m0./s1 |
InChI-Schlüssel |
UUOXQIUITFURPF-FJXQXJEOSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)F.Cl |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization Methods
The chroman scaffold is synthesized via acid-catalyzed cyclization of fluorinated diols or epoxides:
Epoxide Route :
-
Reaction : 2,3-Difluorophenol reacts with epichlorohydrin in basic conditions (K₂CO₃, DMF, 80°C) to form a glycidyl ether intermediate.
-
Cyclization : Trifluoroacetic acid (TFA) catalyzes ring closure at 60°C, yielding 7,8-difluorochroman with >85% purity.
Alternative Diol Cyclization :
Fluorination Techniques
Direct fluorination of pre-formed chroman intermediates is preferred for regioselectivity:
| Method | Reagent | Temperature | Yield (%) | Selectivity (7,8 vs. 6,8) |
|---|---|---|---|---|
| Electrophilic | Selectfluor® | 80°C | 65 | 9:1 |
| Nucleophilic | KF/18-crown-6 | 150°C | 72 | 7:3 |
| Radical | XeF₂ | RT | 58 | 8:2 |
Key Insight : Selectfluor® in acetonitrile achieves optimal 7,8-difluoro regioselectivity (9:1) due to its bulky structure directing fluorine placement.
Introduction of the 4-Amine Group
Reductive Amination
Procedure :
Nucleophilic Substitution
Chloride Displacement :
-
Reaction : 4-Chloro-7,8-difluorochroman reacts with ammonia (7 M in MeOH, 100°C, sealed tube).
-
Challenges : Requires 48 hours for completion, with 76% yield and 5–8% elimination byproducts.
Enantiomeric Resolution and Hydrochloride Formation
Chiral Resolution Methods
| Technique | Conditions | ee (%) | Recovery (%) |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, hexane/i-PrOH (90:10) | 99.5 | 85 |
| Enzymatic Kinetic | Lipase B (CAL-B), vinyl acetate | 95 | 92 |
| Diastereomeric Salt | L-(+)-Tartaric acid, ethanol | 98 | 78 |
Industrial Preference : Chiral HPLC is favored for scalability, despite higher costs, due to consistent ee >99%.
Hydrochloride Salt Formation
Procedure :
-
Neutralization : (S)-7,8-Difluorochroman-4-amine is dissolved in ethyl acetate and treated with HCl gas at 0°C.
-
Crystallization : Slow evaporation yields needle-like crystals (mp 214–216°C) with 98% purity.
Process Optimization and Scalability
Continuous Flow Synthesis
Benefits :
-
Residence Time : 8 minutes vs. 12 hours in batch.
-
Yield Improvement : 94% for chroman formation step.
-
Safety : Minimizes exposure to HF and high-temperature conditions.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Solvent Waste (L/kg) | 120 | 45 |
Analysis : Flow chemistry reduces solvent use by 62% and improves atom economy through precise stoichiometry.
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Purity (%) | Detection Limit |
|---|---|---|
| HPLC-UV | 99.8 | 0.1% |
| LC-MS | 99.5 | 0.05% |
| Chiral SFC | 99.9 | 0.01% |
Industrial Challenges and Solutions
Cost Drivers
-
Chiral Stationary Phases : 43% of total production cost.
-
Optimization : Recycling HPLC eluents reduces costs by 28%.
Emerging Methodologies
Biocatalytic Amination
Recent Advance : Transaminases from Arthrobacter sp. convert 7,8-difluorochroman-4-one to (S)-amine with 97% ee in 24 hours.
Photoredox Fluorination
Potential : Visible-light-mediated C–H fluorination could streamline chroman synthesis but remains at TRL 3.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-7,8-Difluorchroman-4-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion verschiedene Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Gastrointestinal Disorders
(S)-7,8-Difluorochroman-4-amine hydrochloride has been identified as a potential treatment for several gastrointestinal diseases. It exhibits properties that may be beneficial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis. The compound acts as a potassium competitive acid blocker (P-CAB), which helps in reducing gastric acid secretion and alleviating symptoms associated with these disorders .
Antimicrobial Activity
Research indicates that derivatives of the chroman structure, including this compound, may possess significant antibacterial properties. Studies have shown that related compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The mechanism of action often involves disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the chroman core have been explored to enhance its biological activity. For instance, studies have demonstrated that specific substitutions at the 2 and 4 positions of the chroman ring can significantly improve antibacterial potency and selectivity against target pathogens .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
-
Case Study 1: Treatment of GERD
In a controlled trial involving patients with GERD, administration of this compound resulted in a marked reduction in symptoms such as heartburn and acid regurgitation. The compound's ability to inhibit gastric acid secretion was confirmed through pH monitoring over a 24-hour period. -
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of various chroman derivatives found that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of bacteria. This highlights its potential as a candidate for developing new antimicrobial therapies.
Data Summary
The following table summarizes key findings related to the pharmacological activities and applications of this compound:
| Application Area | Description | Findings/Notes |
|---|---|---|
| Gastrointestinal Disorders | Treatment for GERD and peptic ulcers | Acts as a potassium competitive acid blocker |
| Antimicrobial Activity | Potential treatment for bacterial infections | Effective against Mycobacterium tuberculosis |
| Structure-Activity Relationship | Optimization through chemical modifications | Enhancements in potency observed with specific substitutions |
| Clinical Efficacy | Documented improvements in patient symptoms | Significant reduction in GERD symptoms |
Wirkmechanismus
Der Wirkungsmechanismus von (S)-7,8-Difluorchroman-4-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Fluoratome erhöhen seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren, wodurch deren Aktivität möglicherweise gehemmt wird. Die Aminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindung der Verbindung an ihre Zielstruktur weiter stabilisiert. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below compares (S)-7,8-Difluorochroman-4-amine hydrochloride with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Key Features |
|---|---|---|---|---|---|
| (S)-7,8-Difluorochroman-4-amine HCl | 1213161-36-4* | C₉H₁₀ClF₂NO | ~221.63 | 7, 8 | Chiral (S-configuration), enhanced metabolic stability |
| (R)-7,8-Difluorochroman-4-amine HCl | 1213550-52-7 | C₉H₁₀ClF₂NO | ~221.63 | 7, 8 | Enantiomer with potential differences in receptor affinity |
| 5,7-Difluorochroman-4-amine HCl | 1392211-80-1 | C₉H₁₀ClF₂NO | 221.63 | 5, 7 | Altered fluorine positioning affects electronic properties |
| (S)-8-Chlorochroman-4-amine HCl | 2061996-42-5 | C₉H₁₁Cl₂NO | 220.1 | None (Cl at C8) | Chlorine substitution increases lipophilicity vs. fluorine |
| (S)-7-Fluorochroman-4-amine | 1018978-91-0 | C₉H₁₀FNO | 185.17 | 7 | Mono-fluorinated analog with simpler metabolism |
*CAS number corresponds to the free base; hydrochloride salt data inferred from analogs .
Stereochemical Impact (S vs. R Enantiomers)
- (S)-7,8-Difluorochroman-4-amine HCl and its (R)-enantiomer (CAS 1213550-52-7) share identical molecular formulas but differ in spatial arrangement. Enantiomers often exhibit divergent binding to chiral receptors or enzymes, impacting efficacy and toxicity .
Fluorine Substitution Patterns
- 5,7-Difluoro vs. 7,8-Difluoro: The position of fluorine atoms alters electron density and steric effects.
- Mono-fluorinated analogs (e.g., (S)-7-Fluorochroman-4-amine, CAS 1018978-91-0) lack the dual electron-withdrawing effects of difluoro groups, which could reduce metabolic stability .
Chlorine vs. Fluorine Substitution
Research and Commercial Relevance
Commercial Availability
Biologische Aktivität
(S)-7,8-Difluorochroman-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chroman core with fluorine substitutions at the 7 and 8 positions. The molecular formula is C10H9ClF2N, and it has a molecular weight of approximately 219.63 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) production.
- Cell Cycle Modulation : Studies suggest that it affects various phases of the cell cycle, particularly inducing G0/G1 phase arrest in certain cancer cell lines.
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound across different cancer cell lines. The following table summarizes IC50 values observed in various cell types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 25 | Induces ROS production |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| HT-29 (Colorectal Cancer) | 20 | Apoptosis induction |
These results indicate that the compound exhibits significant cytotoxicity against ovarian and colorectal cancer cells.
Case Studies
- A2780 Cell Line Study :
- HeLa Cell Line Analysis :
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has not been extensively characterized in human studies; however, animal models suggest rapid absorption with minimal tissue accumulation. Safety pharmacology studies indicate no significant adverse effects on cardiovascular parameters at therapeutic doses.
Q & A
Q. What are the recommended synthetic routes for (S)-7,8-Difluorochroman-4-amine hydrochloride, and how is enantiomeric purity ensured?
The synthesis typically involves fluorination of chroman precursors followed by chiral resolution. For example, asymmetric hydrogenation or enzymatic resolution may be employed to isolate the (S)-enantiomer. Enantiomeric purity (>95%) is validated via chiral HPLC using columns like Chiralpak IA or IB, with mobile phases optimized for fluorinated amines (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) . Nuclear Magnetic Resonance (NMR) and polarimetry further confirm stereochemical integrity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key characterization methods include:
- NMR spectroscopy : H and F NMR to confirm substitution patterns and fluorine positions.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHClFNO).
- X-ray crystallography : For absolute configuration determination, though limited data exists for this specific enantiomer .
- Solubility and stability : Preliminary studies suggest solubility in polar aprotic solvents (e.g., DMSO) but instability in aqueous media at neutral pH, necessitating storage at -20°C under inert conditions .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
A reversed-phase HPLC (RP-HPLC) method with UV detection (λ = 254 nm) is commonly used. Example parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | 70:30 (0.1% TFA in HO:MeCN) | 1.0 mL/min | ~8.2 min |
| Robustness testing includes variations in pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) to ensure reproducibility . | |||
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated chroman derivatives?
Conflicting data may arise from differences in enantiomer purity, assay conditions, or target selectivity. For example:
- Case Study : A 2024 study noted that (R)-enantiomers of similar fluorochroman amines showed reduced binding affinity to serotonin receptors compared to (S)-forms, highlighting stereochemistry’s role .
- Mitigation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and confirm compound identity via LC-MS/MS .
Q. What strategies are recommended for studying the metabolic stability and toxicity of this compound?
- In vitro models : Liver microsomes (human/rat) to assess CYP450-mediated metabolism.
- Toxicity screening : Use zebrafish embryos or HEK293 cells for acute toxicity (IC) and genotoxicity (Comet assay).
- Key Finding : Structural analogs like 4-Amino-2,6-dichlorophenol hydrochloride showed nephrotoxicity at ≥0.05 mM, suggesting a need for dose optimization in preclinical studies .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Computational docking : Molecular dynamics simulations using cryo-EM structures of homologous receptors (e.g., β-adrenergic receptor) to predict binding pockets.
- Functional assays : Calcium flux or electrophysiology (patch-clamp) for ion channel modulation.
- Structural analogs : Compare with 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, which exhibited unique receptor subtype selectivity due to its rigid bicyclic core .
Q. What experimental designs are critical for assessing the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.
- Analytical endpoints : Monitor degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Stability data should inform formulation strategies (e.g., lyophilization for long-term storage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
